MAlyngamide Q

Stereochemistry Structure elucidation NMR

Malyngamide Q is a marine natural product belonging to the malyngamide class of lipopeptides, isolated from a Madagascan collection of the cyanobacterium Lyngbya majuscula. It is characterized as an amide of 7-methoxytetradec-4-enoic acid bearing a distinct chloromethylene (vinyl chloride) moiety and a pyrrolidone ring.

Molecular Formula C29H45ClN2O7
Molecular Weight 569.1 g/mol
Cat. No. B1259897
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product NameMAlyngamide Q
Synonymsmalyngamide Q
Molecular FormulaC29H45ClN2O7
Molecular Weight569.1 g/mol
Structural Identifiers
SMILESCCCCCCCC(CC=CCCC(=O)NCC(=CCl)CC(=CC(=O)N1C(C(=CC1=O)OC)CO)OC)OC
InChIInChI=1S/C29H45ClN2O7/c1-5-6-7-8-10-13-23(37-2)14-11-9-12-15-27(34)31-20-22(19-30)16-24(38-3)17-28(35)32-25(21-33)26(39-4)18-29(32)36/h9,11,17-19,23,25,33H,5-8,10,12-16,20-21H2,1-4H3,(H,31,34)/b11-9+,22-19-,24-17+/t23-,25+/m0/s1
InChIKeyQAVVYSDJFMRAQB-VUIFCYKZSA-N
Commercial & Availability
Standard Pack Sizes10 mg / 50 mg / 100 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

Malyngamide Q – Stereodifferentiated Marine Lipopeptide for Structural Biology and Synthetic Chemistry Procurement


Malyngamide Q is a marine natural product belonging to the malyngamide class of lipopeptides, isolated from a Madagascan collection of the cyanobacterium Lyngbya majuscula [1]. It is characterized as an amide of 7-methoxytetradec-4-enoic acid bearing a distinct chloromethylene (vinyl chloride) moiety and a pyrrolidone ring [2]. Its structure was elucidated via 1D and 2D NMR spectroscopy and its absolute stereochemistry confirmed by both degradative chiral GC‑MS analysis and subsequent total synthesis [1][3]. Unlike many in‑class compounds, malyngamide Q exhibits a unique Z‑geometry at C‑6 of the chloromethylene group, placing it in a rare subset of malyngamides with reversed olefin conformation [1][4].

Stereochemical Identity
Z‑configured C‑6 chloromethylene lipopeptide; distinct from majority E‑malyngamides
Procurement Source
Synthetic product preferred (total synthesis validated); natural isolate unstable
Workflow Compatibility
Stereochemical SAR, synthesis benchmarking, QC reference, chemotaxonomic comparator

Why Malyngamide Q Cannot Be Replaced by a Generic Malyngamide Analog


Within the malyngamide family, stereochemical and conformational variations at the C‑6 chloromethylene position fundamentally alter both molecular shape and biological interaction potential [1]. The majority of malyngamides (e.g., malyngamide A, B, H–L) possess the E‑configuration at this position, whereas malyngamide Q belongs to the rare Z‑configured subset shared only with malyngamide R and the isomalyngamides [1][2]. Furthermore, malyngamide Q itself decomposes rapidly after purification, meaning that any attempt to substitute a stable analog for Q in an experiment that specifically requires the Z‑olefin geometry or the intact vinyl chloride motif will fail to replicate the structural input [1]. Procurement must therefore be guided by specific stereochemical identity, not merely by class membership.

E‑malyngamide analog C‑6 geometry inversion may alter target binding; Z‑configured probe cannot be replaced by E‑type.
Stable malyngamide R Rapid decomposition of Q precludes direct biological assay replication with a stable substitute.
Unvalidated analog Class membership alone does not guarantee Z‑geometry; spectral fingerprint must be verified.

Quantitative Differentiation Evidence for Malyngamide Q – Comparator-Based Selection Data


Malyngamide Q vs. Malyngamide A – C‑6 Chloromethylene Olefin Geometry Divergence

DPFGSE 1D NOE experiments demonstrated that malyngamide Q possesses a different geometrical stereochemistry at C‑6 of the chloromethylene group compared to malyngamide A and all other malyngamides known at the time [1]. Specifically, malyngamide A exhibits the E‑configuration at C‑6, whereas malyngamide Q adopts the Z‑configuration [1]. This assignment was corroborated by the structural analysis of malyngamide R, in which the Z‑stereochemistry was unambiguously confirmed through measurement of key diagnostic ³J(C,H) couplings using the HSQMBC pulse sequence [1].

C‑6 Olefin Geometry
Head-to-head
Q: Z (cis) vs A: E (trans)
Defines chloromethylene side-chain orientation; critical for SAR probe selection.
Assigned via DPFGSE 1D NOE; corroborated by ³J(C,H) in malyngamide R.
Stereochemistry Structure elucidation NMR

Malyngamide Q vs. Majority Malyngamides – Chloromethylene Conformational Reversal

In a subsequent study from Hawaiian Lyngbya majuscula, the isomalyngamides A and B were isolated and shown to share with malyngamides Q and R a chloromethylene group conformation opposite to that of the majority of previously reported malyngamides [1]. The study explicitly classifies malyngamides Q and R as members of a distinct conformational subtype [1]. This places malyngamide Q in a minority group within the malyngamide class, characterized by a reversed geometry of the chloromethylene moiety as determined by long-range ³J(C,H) coupling constants obtained from editing-HETLOC and phase-sensitive HMBC experiments [1].

Conformational Subtype
Class-level
Minority Z‑type chloromethylene group; reversed geometry relative to majority malyngamides
Conformational context may not transfer from E‑type; phenotype-specific procurement required.
Classification based on long-range ³J(C,H) coupling constants (Kan et al., 2000).
Conformational analysis Natural product classification Marine cyanobacteria

Malyngamide Q Decomposition vs. Malyngamide R Stability – Bioassay Feasibility Gap

The original isolation report explicitly states: 'Malyngamide Q decomposed soon after it was defined, such that it could not be evaluated for biological properties' [1]. In direct contrast, the co‑isolated malyngamide R was stable enough for brine‑shrimp toxicity testing, yielding an LD50 of 18 ppm [1]. This instability is the primary reason why no in vitro bioactivity data exist for malyngamide Q in the literature, whereas malyngamide R and other malyngamides have reported antibacterial, antimycobacterial, or cytotoxic profiles [1].

Stability Gap
Head-to-head
Q: decomposed post-isolation; R: stable, LD₅₀ 18 ppm (brine shrimp)
Q unsuitable for bioassays requiring stable compound; value lies in structural/synthetic studies.
No bioactivity data obtainable for Q; biological work must use synthetic or freshly prepared material.
Stability Bioassay Procurement risk

Malyngamide Q Absolute Configuration Confirmation at C‑5″ via Convergent Total Synthesis

A convergent, enantioselective total synthesis of malyngamides O, P, Q (3), R (4), 5″‑epi‑3, and 5″‑epi‑4 was reported in 2009 [1]. The synthesis confirmed the absolute configuration of the C‑5″ stereogenic center in malyngamide Q by preparing both the natural product (3) and its C‑5″ epimer (5″‑epi‑3) [1]. Isolated natural malyngamide Q matched the synthetic material, establishing C‑5″ configuration with certainty [1]. The synthetic route employs a Wittig reaction for vinyl chloride construction and a DCC/HOBt‑promoted amidation, providing a defined chemical pathway that circumvents the decomposition issue encountered with the natural isolate [1].

Absolute Configuration
Head-to-head
C‑5″ confirmed by total synthesis; natural & synthetic Q spectroscopically identical, epimer distinct
Supports synthetic procurement as structurally defined reference material.
Chen et al. (2009): convergent enantioselective route; C‑5″ epimer synthesized for validation.
Total synthesis Absolute configuration Stereochemical validation

Isolation Yield Benchmarking – Malyngamide Q Relative to Co‑Isolated Malyngamide R

From 700 mg of crude organic extract, malyngamide Q (1) was obtained as a pure peak centered at 6 min on reversed-phase HPLC, yielding 32 mg (4.0% of extract) [1]. Malyngamide R was similarly purified. This yield benchmark informs procurement feasibility for those considering re‑isolation from natural sources [1].

Isolation Yield
Reported
32 mg (4.0% w/w of extract)
Natural abundance informs re-isolation cost; synthetic sourcing more reliable.
From 700 mg crude extract; reversed-phase HPLC isolation.
Isolation yield Natural product procurement Extract efficiency

Spectral Fingerprint – Diagnostic ¹H and ¹³C NMR Resonances Differentiating Malyngamide Q from Malyngamide R

Table 1 of the isolation paper provides characteristic NMR chemical shifts that distinguish malyngamide Q from its co‑occurring analog malyngamide R [1]. Key diagnostic resonances include the chloromethylene proton (δH 6.88, s), the C‑4 methylene pair (δH 3.07, d, J=14.5 Hz and δH 4.16, d, J=14.5 Hz), and the C‑7 methylene pair (δH 3.94, d, J=14.2 Hz and δH 4.10, d, J=14.2 Hz) [1]. The corresponding ¹³C shifts (C‑1: δC 165.61; C‑2: δC 95.38; C‑3: δC 171.53; C‑4: δC 36.55; C‑5: δC 135.20; C‑6: δC 118.28) provide a definitive spectral fingerprint for identity confirmation and purity assessment upon procurement [1].

NMR Fingerprint
Head-to-head
δH 6.88 (H‑2), 3.07/4.16 (H‑4); δC 165.61 (C‑1), 95.38 (C‑2), 118.28 (C‑6) — distinguishable from R
Unambiguous identity verification tool upon receipt; distinguishes Q from its closest analog.
Bruker 600 MHz, CDCl₃; full assignments in Milligan et al. (2000) Table 1.
NMR spectroscopy Structural identification Quality control

Validated Application Scenarios for Malyngamide Q Based on Quantitative Evidence


Stereochemical Probe in Malyngamide Structure–Activity Relationship (SAR) Studies

Malyngamide Q serves as a defined Z‑configured reference standard for SAR campaigns investigating the role of C‑6 olefin geometry in target binding [1]. Its opposed chloromethylene conformation relative to the majority E‑malyngamides makes it indispensable for pairwise stereochemical comparisons [2]. Researchers studying whether E vs. Z geometry alters affinity for known malyngamide targets (e.g., AMPK, nitric oxide inhibition, or cytotoxicity pathways) require both stereoisomers; malyngamide Q is the only fully characterized Z‑representative of the 'classical' malyngamide scaffold aside from malyngamide R [1].

Synthetic Methodology Development and Natural Product Synthesis Validation

The convergent total synthesis of malyngamide Q (3), its C‑5″ epimer, and malyngamides O, P, and R provides a validated platform for developing new vinyl chloride construction methodologies [1]. Procurement of synthetic malyngamide Q enables direct comparison of synthetic material against the natural isolate's spectroscopic signature, serving as a benchmark for new synthetic routes [1]. This scenario directly stems from the fact that malyngamide Q's absolute configuration at C‑5″ was confirmed only through total synthesis [1].

Quality Control and Identity Verification Standard for Malyngamide Research

Because malyngamide Q decomposes rapidly after purification [1], it functions as a stability-challenge standard for developing handling protocols, formulation strategies, or derivatization approaches aimed at stabilizing the Z‑chloromethylene motif [1]. The published NMR fingerprint (δH 6.88, H‑2; δC 165.61, C‑1, etc.) provides an unambiguous quality-control reference for confirming identity upon receipt of synthetic or re‑isolated material [1].

Comparative Biogenesis and Chemotaxonomic Studies of Cyanobacterial Metabolites

Malyngamide Q's altered C‑6 geometry represents a 'subtle yet fundamental difference in the biogenetic pathway' [1]. For natural product chemists studying the enzymatic machinery that controls chloromethylene stereochemistry in Lyngbya majuscula, malyngamide Q is a necessary comparator to malyngamide A and the majority E‑configured malyngamides [1]. Its inclusion in chemotaxonomic datasets strengthens phylogenetic or geographic correlations of secondary metabolite profiles [2].

Application
Selection Property
Validation Focus
Malyngamide SAR studies (C‑6 geometry)
Stereochemical identity (Z‑configuration)
C‑6 olefin geometry confirmation by NMR
Total synthesis benchmarking
Validated synthetic route reference
Spectroscopic match with natural isolate
QC identity verification
Published NMR fingerprint
Identity confirmation upon receipt
Cyanobacterial chemotaxonomy
Z‑configured minority subtype
Phylogenetic or geographic correlation studies
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